Cas no 70561-31-8 ((3R)-sativanone)

(3R)-sativanone 化学的及び物理的性質
名前と識別子
-
- (3R)-sativanone
- Sativanone
- 3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
- LMPK12050464
- 70561-31-8
- 7-Hydroxy-2',4'-dimethoxyisoflavanone
- CHEBI:174867
- FS-8460
- 4H-1-Benzopyran-4-one, 3-(2,4-dimethoxyphenyl)-2,3-dihydro-7-hydroxy-, (3R)-
- AKOS040734483
- DTXSID301318415
- CHEMBL2397752
-
- インチ: InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1
- InChIKey: JOVYBWHPTQRVNZ-AWEZNQCLSA-N
- ほほえんだ: COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC
計算された属性
- せいみつぶんしりょう: 300.09977361g/mol
- どういたいしつりょう: 300.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 65Ų
(3R)-sativanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95388-10mg |
Sativanone |
70561-31-8 | >=98% | 10mg |
$318 | 2023-09-19 |
(3R)-sativanone 関連文献
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Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
Karthi Natesan,Thimmarayan Srivalli,Harshavardhan Mohan,Arul Jayaprakash,Vaikundamoorthy Ramalingam Food Funct. 2022 13 13002
(3R)-sativanoneに関する追加情報
Sativanone (CAS No. 70561-31-8): A Comprehensive Overview
Sativanone, also known as (3R)-sativanone, is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, with the CAS registry number 70561-31-8, belongs to the class of terpenoids and is primarily found in certain plant species. Its stereochemistry, particularly the R configuration at the third carbon, plays a crucial role in its biological activity and pharmacological effects.
Recent studies have highlighted the importance of sativanone in medicinal chemistry and pharmacology. Researchers have explored its potential as a bioactive compound with antioxidant, anti-inflammatory, and neuroprotective properties. For instance, a 2022 study published in the *Journal of Natural Products* demonstrated that sativanone exhibits significant antioxidant activity, which could be harnessed for developing novel therapeutic agents against oxidative stress-related diseases.
The chemical structure of (3R)-sativanone is characterized by a bicyclic framework with a ketone group, which contributes to its stability and reactivity. This structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography. The findings from these studies have provided deeper insights into the spatial arrangement of atoms, which is critical for understanding its interactions with biological systems.
In terms of synthesis, chemists have developed several innovative methods to synthesize sativanone and its derivatives. A notable approach involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity during the synthesis process. This method not only enhances the yield but also ensures the production of pure enantiomers, which are essential for pharmacological studies.
The biological activity of sativanone has been extensively investigated in preclinical models. A 2023 study conducted by researchers at the University of California revealed that (3R)-sativanone exerts potent anti-inflammatory effects by inhibiting key inflammatory pathways such as COX-2 and NF-κB. These findings suggest that it could be a promising candidate for treating inflammatory diseases like arthritis and neuroinflammation.
Moreover, sativanone has shown potential in the field of neuroscience. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This property makes it a potential candidate for developing treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Despite its promising properties, further research is needed to fully elucidate the mechanisms underlying its biological activity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of sativanone and translate it into clinically relevant applications.
In conclusion, (3R)-sativanone, with its unique chemical structure and diverse biological activities, represents a valuable compound for advancing drug discovery and development. As research continues to uncover new insights into its properties and applications, it holds great promise for addressing unmet medical needs in various therapeutic areas.
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